molecular formula C12H14FNO2 B1287496 (2-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone CAS No. 1082804-68-9

(2-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone

Cat. No.: B1287496
CAS No.: 1082804-68-9
M. Wt: 223.24 g/mol
InChI Key: NWXSCKZCQOUNED-UHFFFAOYSA-N
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Description

2-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone, also known as 2FPHPM, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a versatile molecule that has been used in many areas of research including drug synthesis, drug delivery, and drug metabolism.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Research on the nucleophilic aromatic substitution of the nitro-group has been reviewed, indicating the significance of such reactions in the synthesis of complex organic compounds, potentially including those structurally related to the queried chemical (Pietra & Vitali, 1972).
  • The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of various pharmaceuticals, showcases the importance of halogenated biphenyl compounds in medicinal chemistry, offering insights into synthetic approaches that could be relevant for structurally similar compounds (Qiu et al., 2009).

Pharmacophore Design and Receptor Studies

  • Arylcycloalkylamines, such as phenylpiperidines, have been identified as pharmacophoric groups in several antipsychotic agents, illustrating the therapeutic relevance of compounds with structural features similar to the compound (Sikazwe et al., 2009).

Advanced Materials and Chemical Sensing

  • Phosphonic acids, with their versatile applications, including in medicinal chemistry and material science, highlight the broad utility of compounds featuring phosphorus, potentially offering a context for exploring related functionalities in compounds like (2-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone (Sevrain et al., 2017).

Safety and Hazards

The safety and hazards of similar compounds are usually determined through laboratory testing and are provided in safety data sheets. For example, 2-Fluorophenylacetone is classified as a combustible liquid and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions in the study of similar compounds often involve the design of new drugs with modified physicochemical characteristics and increased pharmaceutical effectiveness. The unique properties of fluorine, including its small size and highest electronegativity, make it an interesting element for the design of new bioactive molecules .

Properties

IUPAC Name

(2-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)12(16)14-7-5-9(15)6-8-14/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXSCKZCQOUNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601938
Record name (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082804-68-9
Record name (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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